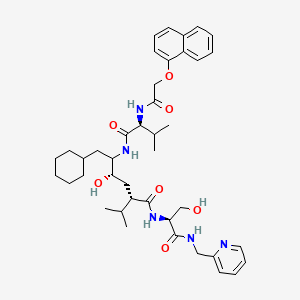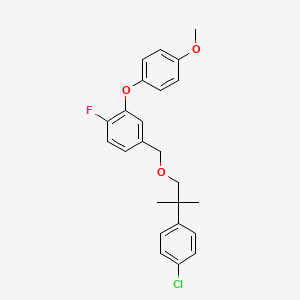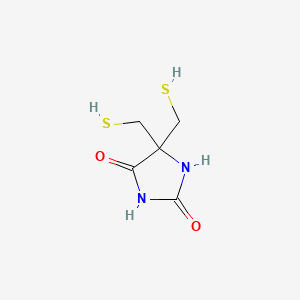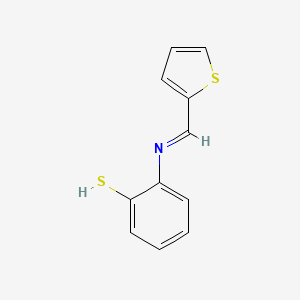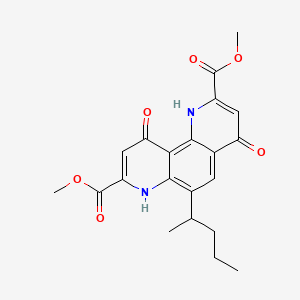
Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHNO
准备方法
Synthetic Routes:
Condensation Reaction:
Industrial Production:
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions (temperature, solvent, catalysts) is crucial for yield and purity.
化学反应分析
Dimethyl-1,4,7,10-tetrahydro-4,10-dioxo-6-(1-methyl-1-butyl)-1,7-phenanthroline-2,8-dicarboxylate participates in various reactions:
Oxidation: It can undergo oxidation at the carbonyl groups.
Reduction: Reduction of the carbonyl groups to alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions at the ester groups.
Common Reagents: Oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines).
Major Products: this compound derivatives.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties (e.g., drug delivery, metal complexes).
Industry: Applications in materials science (e.g., luminescent materials).
作用机制
Targets: Interacts with metal ions (e.g., copper, iron) due to its chelating properties.
Pathways: Influences redox processes, DNA binding, and enzyme inhibition.
相似化合物的比较
Similar Compounds: Compare with other phenanthroline derivatives (e.g., 1,10-phenanthroline, bathophenanthroline).
Uniqueness: Highlight its specific substituents and potential advantages over related compounds.
属性
CAS 编号 |
130292-74-9 |
|---|---|
分子式 |
C21H22N2O6 |
分子量 |
398.4 g/mol |
IUPAC 名称 |
dimethyl 4,10-dioxo-6-pentan-2-yl-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate |
InChI |
InChI=1S/C21H22N2O6/c1-5-6-10(2)11-7-12-15(24)8-13(20(26)28-3)23-19(12)17-16(25)9-14(21(27)29-4)22-18(11)17/h7-10H,5-6H2,1-4H3,(H,22,25)(H,23,24) |
InChI 键 |
MVUNPZYBLKWFHW-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C1=C2C(=C3C(=C1)C(=O)C=C(N3)C(=O)OC)C(=O)C=C(N2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


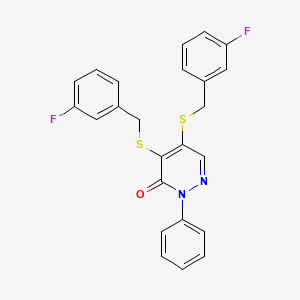
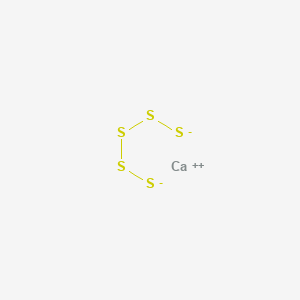
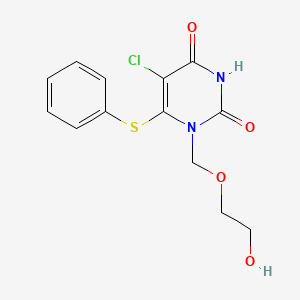
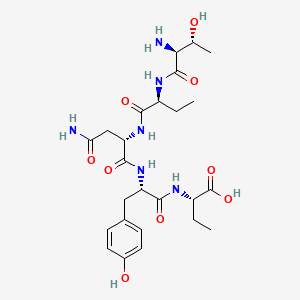
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12789504.png)
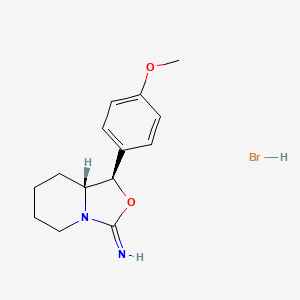
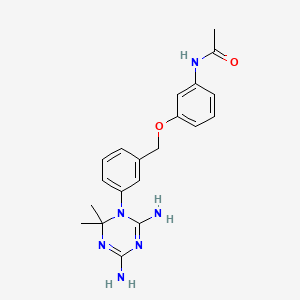
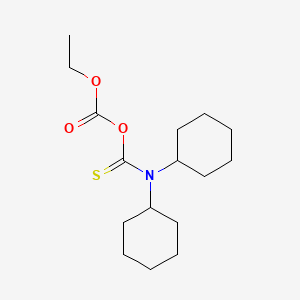
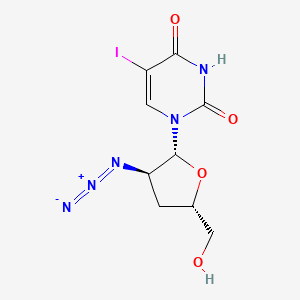
![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)
